Methyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Methyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.
Introduction of Functional Groups: Functional groups such as hydroxyl, methyl, and sulfanyl groups are introduced through various organic reactions, including alkylation, sulfonation, and hydroxylation.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Methyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Methyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate can be compared with other thienopyrimidine derivatives, such as:
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one: This compound shares the thienopyrimidine core but lacks the benzoate ester group.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds have a similar core structure but different functional groups, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O4S2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H19N3O4S2/c1-10-11(2)28-18-16(10)17(24)21-14(22-18)8-27-9-15(23)20-13-6-4-12(5-7-13)19(25)26-3/h4-7H,8-9H2,1-3H3,(H,20,23)(H,21,22,24) |
InChI Key |
PWWUQDAXHZRJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CSCC(=O)NC3=CC=C(C=C3)C(=O)OC)C |
Origin of Product |
United States |
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